molecular formula C11H14O3S B8403563 2-[(2-Hydroxyethyl)thio]ethyl benzoate

2-[(2-Hydroxyethyl)thio]ethyl benzoate

Cat. No. B8403563
M. Wt: 226.29 g/mol
InChI Key: WNBYBTKBZLDXQW-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

A solution of 2-mercaptoethanol (1.52 mL), 2-iodoethyl benzoate (6.00 g) and ethyldiisopropylamine (4.53 mL) in N,N-dimethylformamide (60 mL) was stirred at 40° C. for 3 days. Water was added to the reaction system and the mixture was extracted with ethyl acetate. The organic layer washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure. The residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=4:1→3:7) to give the title compound (3.77 g) as an orange oil.
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.53 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[C:5]([O:13][CH2:14][CH2:15]I)(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(N(C(C)C)C(C)C)C.O>CN(C)C=O>[C:5]([O:13][CH2:14][CH2:15][S:1][CH2:2][CH2:3][OH:4])(=[O:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
1.52 mL
Type
reactant
Smiles
SCCO
Name
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCCI
Name
Quantity
4.53 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent, hexane:ethyl acetate=4:1→3:7)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCSCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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